molecular formula C25H22N2O4 B2816405 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929810-56-0

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2816405
CAS No.: 929810-56-0
M. Wt: 414.461
InChI Key: IATVXLDSWPSOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused tricyclic core combining a chromene (benzopyran) system with an oxazinone ring. Key structural features include:

  • A 4-methoxyphenyl group at position 3, contributing to electron-donating properties.
  • A methyl substituent at position 2, enhancing steric stability.

The pyridine group distinguishes it from analogs with purely aromatic or aliphatic substituents, suggesting unique pharmacokinetic or target-binding profiles.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-16-23(17-6-8-19(29-2)9-7-17)24(28)20-10-11-22-21(25(20)31-16)14-27(15-30-22)13-18-5-3-4-12-26-18/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATVXLDSWPSOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CC=N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the oxazine ring: This step involves the reaction of the chromene intermediate with an amine and a formaldehyde source, often under basic conditions.

    Attachment of the pyridine moiety: This can be done through a nucleophilic substitution reaction where a pyridine derivative is introduced to the oxazine-chromene intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced at the oxazine ring to form a dihydro derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a dihydro derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These activities can be explored through various bioassays and molecular biology techniques.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyridine moiety could be involved in binding to metal ions or other biomolecules, while the chromene and oxazine rings could participate in redox reactions or hydrogen bonding.

Comparison with Similar Compounds

Table 1: Substituent Variations in Chromeno-Oxazinones

Compound ID (Evidence) Position 3 Substituent Position 9 Substituent Key Structural Differences
Target Compound 4-Methoxyphenyl Pyridin-2-ylmethyl Pyridine enhances polarity and metal coordination potential.
4-Methoxyphenyl 4-Methylbenzyl Benzyl group reduces polarity; may lower solubility.
4-Methoxyphenyl 4-Ethylphenyl Ethylphenyl introduces hydrophobicity, potentially affecting membrane permeability.
Ethyl 2-Furylmethyl Furylmethyl offers heteroaromaticity, altering electronic properties.

Key Findings :

  • The pyridin-2-ylmethyl group in the target compound likely improves aqueous solubility compared to benzyl or ethylphenyl analogs .
  • Substituents at position 9 critically influence bioactivity. For example, 4-methylbenzyl () may enhance lipophilicity, favoring blood-brain barrier penetration, while pyridine could optimize receptor binding in enzyme inhibition .

Pyrimido-Diazepine and Chromeno-Pyrimidine Analogs

Table 2: Heterocyclic Core Comparisons

Compound Type (Evidence) Core Structure Functional Groups Potential Bioactivity
Target Compound Chromeno-oxazinone Methoxyphenyl, pyridinylmethyl Enzyme inhibition (inferred)
Pyrimido[4,5-b][1,4]diazepine Hydrazinyl, benzoyl chloride derivatives Antitumor, kinase inhibition
Chromeno-pyrimidine Chlorophenyl, hydrazinyl Antiviral, cytotoxic

Key Findings :

  • Pyrimido-diazepines () exhibit N–H···O hydrogen bonding , a feature absent in the target compound, which may confer higher crystallinity and stability .
  • Chlorophenyl groups in chromeno-pyrimidines () suggest halogen-bonding interactions, whereas the target compound’s methoxyphenyl group relies on van der Waals and dipole interactions .

Biological Activity

3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of oxazines and has been studied for various biological activities, including anticancer, antibacterial, and anticonvulsant properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H22N2O4C_{25}H_{22}N_{2}O_{4} with a molecular weight of 414.5 g/mol. Its structure features a chromeno[8,7-e][1,3]oxazin core with substituents that enhance its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC25H22N2O4
Molecular Weight414.5 g/mol
CAS Number929810-56-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazine derivatives. For instance, compounds similar to 3-(4-methoxyphenyl)-2-methyl-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays revealed that these compounds can inhibit cell proliferation effectively.

Case Study:
In a study evaluating the cytotoxic effects of related oxazine compounds on lung cancer cell lines (A549 and NCI-H460), it was found that certain derivatives exhibited IC50 values as low as 15 nM against EGFR mutants, indicating potent anticancer activity .

Antibacterial Activity

The antibacterial properties of oxazine derivatives have also been explored. Compounds within this class have shown effectiveness against both gram-positive and gram-negative bacteria.

Research Findings:
A comparative study on the antibacterial activity of oxazine derivatives indicated that modifications in the substituents significantly influenced their efficacy. The presence of a methoxy group in the phenyl ring was associated with enhanced antibacterial activity .

Anticonvulsant Activity

Oxazines have been investigated for their anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels.

Experimental Evidence:
In an animal model study, several oxazine derivatives were tested for anticonvulsant activity using the maximal electroshock seizure test. Results indicated that some derivatives provided significant protection against seizures compared to control groups .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could modulate receptors linked to neurotransmission in the context of anticonvulsant effects.
  • Metal Ion Complexation: The structure allows for potential interactions with metal ions, forming complexes that may exhibit catalytic properties.

Q & A

Q. What are the established synthetic pathways for this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

  • Core formation : Pechmann condensation to construct the chromeno framework, followed by oxazine ring closure using nucleophilic reagents (e.g., hydroxylamine derivatives) .
  • Functionalization : Introduction of substituents (e.g., pyridin-2-ylmethyl group) via alkylation or coupling reactions under controlled pH and temperature .
  • Key conditions : Lewis acids (e.g., BF₃·Et₂O) for cyclization, inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >90% purity .

Q. Which spectroscopic and chromatographic techniques confirm structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and substituent positions (e.g., methoxy group at δ 3.8 ppm, pyridine protons at δ 8.1–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₅H₂₃N₂O₄: 415.1658) .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening approaches assess pharmacological potential?

  • In vitro enzyme assays : Test inhibitory activity against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .

Advanced Research Questions

Q. How can reaction parameters be optimized to address low yields during chromeno-oxazine core cyclization?

  • Design of Experiments (DoE) : Systematically vary catalysts (e.g., ZnCl₂ vs. FeCl₃), solvent polarity (DMF vs. THF), and temperature (60–120°C) to identify optimal conditions .
  • In situ monitoring : Use FT-IR or LC-MS to track intermediate formation and adjust reaction times (typically 12–24 hrs) .

Q. What strategies resolve contradictions between in vitro bioactivity and computational docking predictions?

  • Assay validation : Confirm compound stability in buffer (e.g., PBS, pH 7.4) via LC-MS to rule out degradation artifacts .
  • Enhanced docking protocols : Apply molecular dynamics simulations (AMBER/CHARMM) to account for protein flexibility and solvation effects .

Q. How does substituent variation (e.g., methoxy vs. trifluoromethyl) influence physicochemical properties and target binding?

  • SAR studies : Synthesize analogs with electron-withdrawing (CF₃) or donating (OCH₃) groups and compare logP (HPLC-derived) and solubility (shake-flask method) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kₐ) to immobilized targets (e.g., kinases) to correlate substituent effects with affinity .

Q. What experimental designs evaluate stability under physiological conditions (pH 2–8, 37°C)?

  • Forced degradation studies : Incubate the compound in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) for 24–72 hours, monitoring degradation products via UPLC-QTOF .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 1 month and analyze potency loss with validated HPLC methods .

Q. How can QM/MM models elucidate electronic structure and reactive sites?

  • Hybrid modeling : Combine DFT (B3LYP/6-31G*) for chromeno-oxazine core optimization with MM (AMBER) for protein-ligand interactions .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., oxazine oxygen, pyridine nitrogen) to predict reactivity in SNAr or Michael addition reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.